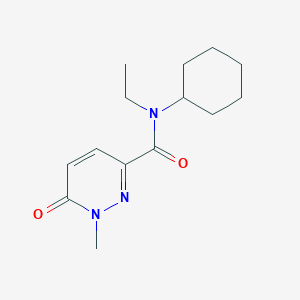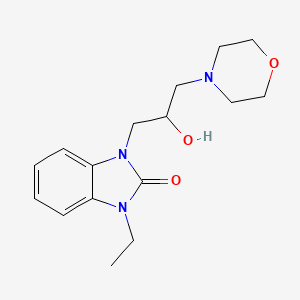
(2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, commonly known as BPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPMP is a small molecule inhibitor that targets the protein-protein interaction between two key proteins, MDMX and p53, which are involved in the regulation of cell growth and apoptosis.
Scientific Research Applications
BPMP has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The MDMX-p53 interaction is known to play a critical role in the regulation of cell growth and apoptosis, and the disruption of this interaction has been shown to induce apoptosis in cancer cells. BPMP has been shown to effectively inhibit the MDMX-p53 interaction, leading to increased p53 activity and apoptosis in cancer cells.
Mechanism of Action
BPMP acts as a small molecule inhibitor of the MDMX-p53 interaction by binding to the hydrophobic pocket of MDMX. This binding disrupts the interaction between MDMX and p53, leading to increased p53 activity and apoptosis in cancer cells. Additionally, BPMP has been shown to induce cell cycle arrest and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BPMP has been shown to have significant biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and cell cycle arrest, BPMP has been shown to inhibit tumor growth in vivo and sensitize cancer cells to chemotherapy. BPMP has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPMP in lab experiments is its specificity for the MDMX-p53 interaction. This specificity allows for targeted disruption of this interaction in cancer cells, leading to increased efficacy and decreased toxicity compared to non-specific inhibitors. However, one limitation of BPMP is its relatively low potency, which may limit its effectiveness in some cancer types.
Future Directions
There are several potential future directions for research on BPMP. One area of focus could be on improving the potency of BPMP through structure-activity relationship studies. Additionally, further studies are needed to determine the optimal dosing and administration of BPMP in cancer treatment. Finally, BPMP could be investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
Synthesis Methods
BPMP can be synthesized using a multi-step process, starting with the reaction of 2-chloro-pyrazine with benzylamine to form 2-benzylpyrazine. This intermediate is then reacted with 1-methyl-2-pyrrolidinone in the presence of a base to obtain (2-benzylpyrrolidin-1-yl)-pyrazine. Finally, this compound is reacted with methyl chloroformate to form (2-Benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone, or BPMP.
properties
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(15-12-17-8-9-18-15)19-10-4-7-14(19)11-13-5-2-1-3-6-13/h1-3,5-6,8-9,12,14H,4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMZENPLZEONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CN=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)




![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

